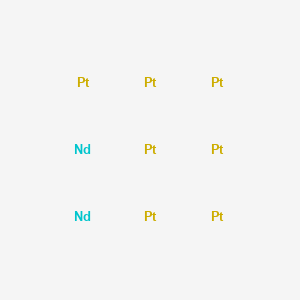

Neodymium--platinum (2/7)

Description

Significance of Rare-Earth Platinum Intermetallic Systems in Advanced Materials Science Research

Intermetallic systems composed of rare-earth elements and platinum are at the forefront of advanced materials science research. The unique electronic and magnetic properties of rare-earth elements, stemming from their partially filled 4f orbitals, combined with the catalytic prowess and stability of platinum, give rise to compounds with remarkable characteristics. researchgate.netnih.gov These materials are pivotal in various technological applications, including high-performance magnets, catalysis, and quantum materials. vulcanchem.com The alloying of platinum with rare-earth metals is a promising strategy for enhancing both the activity and stability of catalysts. researchgate.net For instance, theoretical models suggest that Nd-Pt alloys could lead to high-performance magnets. vulcanchem.com Furthermore, the synergy between platinum's catalytic activity and the electron-donating capacity of elements like neodymium shows promise in selective chemical reactions. vulcanchem.com

Overview of the Neodymium-Platinum Binary System

The neodymium-platinum (Nd-Pt) binary system is a rich area of study, characterized by the formation of several intermetallic compounds with distinct stoichiometries and crystal structures. asminternational.orgasminternational.org The phase diagram of the Nd-Pt system reveals the existence of multiple stable phases, each with its own unique formation conditions and properties. asminternational.orgscirp.org The synthesis of these compounds is often challenging due to the significant difference in the melting points of neodymium (1022°C) and platinum (1768°C), and the high reactivity of neodymium. vulcanchem.com High-temperature solid-state reactions and arc-melting are common synthesis methods employed to overcome these challenges. vulcanchem.com Research has identified several intermetallic phases in this system, including NdPt, NdPt2, NdPt3, and NdPt5. iaea.org

Research Challenges and Opportunities for Specific Stoichiometries, Including Neodymium-Platinum (2/7), in Intermetallic Systems

The exploration of specific stoichiometries within the Nd-Pt system, such as Neodymium-Platinum (2/7) or Nd2Pt7, presents both significant challenges and exciting opportunities. A primary challenge lies in the precise synthesis and characterization of these less common phases. Achieving single-phase materials with a specific stoichiometry can be difficult, often resulting in multiphase products. iaea.org

Despite these hurdles, the potential rewards are substantial. The unique crystal structure and electronic interactions in a compound like Nd2Pt7 could lead to novel magnetic phenomena or enhanced catalytic performance. For instance, the magnetic properties of Nd-Pt compounds are dominated by the high magnetic moment of neodymium. vulcanchem.com The specific arrangement of Nd and Pt atoms in the Nd2Pt7 lattice could give rise to complex magnetic ordering and behavior that differ from other known Nd-Pt phases. researchgate.netresearchgate.net Furthermore, understanding the structure-property relationships in such compounds is crucial for the rational design of new materials with tailored functionalities for applications in areas like data storage, energy conversion, and catalysis. acs.org

Interactive Data Tables

Table 1: Known Intermetallic Phases in the Neodymium-Platinum System

| Phase | Crystal System | Space Group |

| NdPt | Orthorhombic | CrB-type |

| NdPt2 | ||

| NdPt3 | ||

| NdPt5 |

Note: Detailed crystallographic data for all phases is a subject of ongoing research.

Table 2: Comparison of Physical Properties

| Property | Neodymium (Nd) | Platinum (Pt) |

| Melting Point | 1022°C | 1768°C |

| Atomic Radius (pm) | 181 | 139 |

| Electronegativity (Pauling Scale) | 1.14 | 2.28 |

Properties

CAS No. |

66273-44-7 |

|---|---|

Molecular Formula |

Nd2Pt7 |

Molecular Weight |

1654.1 g/mol |

IUPAC Name |

neodymium;platinum |

InChI |

InChI=1S/2Nd.7Pt |

InChI Key |

ZUTIQXFXDUNNHF-UHFFFAOYSA-N |

Canonical SMILES |

[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |

Origin of Product |

United States |

Phase Equilibria and Thermodynamic Investigations of Neodymium Platinum Systems

Established and Revised Neodymium-Platinum Phase Diagrams

The neodymium-platinum phase diagram details the stable phases present at different temperatures and compositions. Initial assessments of the Nd-Pt system have been refined over the years through experimental techniques such as X-ray diffraction (XRD) and differential thermal analysis (DTA). iucr.org A significant revision of the phase diagram was conducted for the composition range of 35 to 85 atomic percent (at%) platinum. iucr.orgiucr.org

This revised diagram confirms the existence of several intermetallic compounds, including NdPt, NdPt₂, and NdPt₅. iucr.org The compound of interest, Nd₂Pt₇, corresponds to a composition of 77.8 at% Pt (7 atoms of Pt per 9 total atoms). Based on the revised phase diagram, a distinct compound at the Nd₂Pt₇ stoichiometry has not been identified as a stable phase. iucr.orgiucr.org Instead, this composition falls within a two-phase equilibrium region, likely between the NdPt₂ and NdPt₅ phases.

The known intermetallic phases in the Nd-Pt system are summarized in the table below.

| Phase | Crystal Structure Type | Pearson Symbol | Space Group |

| NdPt | CrB | oC8 | Cmcm |

| α-NdPt | FeB | oP8 | Pnma |

| NdPt₂ | MgCu₂ (Laves) | cF24 | Fd-3m |

| Nd₃Pt₄ | Pu₃Pd₄ | hR42 | R-3 |

| NdPt₅ | CaCu₅ | hP6 | P6/mmm |

This table presents known crystallographic data for stable intermetallic compounds in the Neodymium-Platinum system. iucr.orgstudylib.net

Computational Thermodynamics and Phase Diagram Modeling

Computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for modeling the thermodynamic properties and phase equilibria of multicomponent systems like Nd-Pt. nist.govunicen.edu.arosti.gov This approach involves developing thermodynamic models for each phase, where the Gibbs free energy is described as a function of temperature, pressure, and composition. osti.gov

The model parameters are optimized by fitting them to available experimental data, such as phase boundary information and thermochemical measurements. unicen.edu.ar By combining data from unary (e.g., Nd, Pt) and binary (Nd-Pt) systems, a self-consistent thermodynamic database can be constructed. nist.gov This database allows for the calculation of phase diagrams and the prediction of phase stability in regions that may be difficult to probe experimentally. osti.gov While specific CALPHAD assessments for the Nd-Pt system are not widely published, this methodology has been successfully applied to other neodymium-containing systems, such as Nd-Te and Al-Cu, demonstrating its utility. nist.govcalphad2025.org

Influence of Temperature and Pressure on Phase Stability

The stability of phases is fundamentally dependent on thermodynamic variables like temperature and pressure. The Nd-Pt phase diagram is a graphical representation of the effect of temperature on phase stability at a constant pressure (typically 1 atm). iucr.org It clearly shows distinct temperature ranges where specific solid phases are stable, and it defines the melting points and transition temperatures at which phase changes occur. iucr.orgiucr.org For instance, the transition from the α-NdPt to the β-NdPt phase occurs at a specific temperature, highlighting the influence of thermal energy on the crystal structure. iucr.org

Pressure is another critical variable that influences phase equilibria. According to the Clapeyron equation, changes in pressure can shift transition temperatures and can lead to the formation of new, high-pressure phases not stable at ambient pressure. rsc.org While detailed experimental studies on the effect of high pressure on the Nd-Pt phase diagram are limited, it is expected that applying pressure would alter the stability fields of the known intermetallic compounds. For example, increased pressure generally favors phases with smaller molar volumes. rsc.org

Advanced Synthetic Methodologies for Neodymium Platinum Intermetallic Compounds

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a foundational and widely utilized method for synthesizing a variety of intermetallic compounds, including those in the neodymium-platinum system. vulcanchem.comuci.edu This technique, often referred to as the "shake 'n bake" or "beat 'n heat" method, involves the intimate mixing of powdered reactants followed by prolonged heating at elevated temperatures in a furnace. uci.edu

The primary challenge in the synthesis of Nd-Pt compounds via this route is the significant difference in the melting points of neodymium (1022°C) and platinum (1768°C), which can lead to limited miscibility. vulcanchem.com To achieve homogeneity and promote the formation of the desired intermetallic phase, stoichiometric mixtures of neodymium and platinum powders are typically arc-melted under an inert atmosphere. This initial step helps to create a more uniform starting material. The resulting ingot is then subjected to an annealing process at temperatures ranging from 800°C to 1000°C. vulcanchem.com This extended heat treatment allows for solid-state diffusion to occur, facilitating the reaction between the constituent elements and the formation of the target compound. uci.edu The success of this method is heavily reliant on the phase diagram of the Nd-Pt system to determine the appropriate annealing temperatures and durations. vulcanchem.com

For ternary systems that may include elements like tin, similar protocols are followed, where stoichiometric amounts of the elemental powders are arc-melted and subsequently annealed. vulcanchem.com The reaction progress and phase purity of the final product are typically assessed using techniques such as powder X-ray diffraction (XRD). vulcanchem.com

| Parameter | Description | Typical Values |

| Reactants | High-purity elemental powders | Neodymium, Platinum |

| Initial Mixing | Arc-melting under inert atmosphere | N/A |

| Annealing Temperature | Promotes solid-state diffusion and reaction | 800°C - 1000°C vulcanchem.com |

| Atmosphere | Inert to prevent oxidation | Argon or vacuum |

Flux Growth Methods for Single Crystal Synthesis

The growth of high-quality single crystals of intermetallic compounds is often crucial for investigating their intrinsic anisotropic properties. asau.rutu-darmstadt.de Flux growth is a powerful technique for synthesizing single crystals of materials that have high melting points or decompose before melting. tu-darmstadt.defrontiersin.org This method involves dissolving the constituent elements in a molten solvent, or "flux," at a high temperature and then slowly cooling the solution to induce crystallization. nih.gov

For neodymium-platinum compounds, the choice of flux is critical. The flux should have a relatively low melting point, be a good solvent for both neodymium and platinum, and be chemically inert with respect to the desired compound. frontiersin.org The process typically involves placing the starting materials and the flux in a crucible, often made of a non-reactive material like alumina (B75360) or zirconia, and sealing it, sometimes under an inert atmosphere, to prevent oxidation and contain volatile components. arxiv.orgnih.gov The mixture is heated to a temperature where all components are dissolved in the flux, held at that temperature to ensure homogeneity, and then slowly cooled to allow for the nucleation and growth of single crystals. mdpi.com After the growth process, the flux is removed, often by dissolving it in a suitable solvent, to isolate the single crystals. aps.org

This method has been successfully employed for various complex intermetallic and oxide systems, including those containing rare-earth elements. nih.govaps.org The ability to grow larger, less strained crystals is a significant advantage of the flux method over solid-state reactions. arxiv.org

Design Considerations for Platinum Containers in High-Temperature Crystal Growth

In some high-temperature crystal growth experiments, particularly those involving reactive melts, platinum itself can be used as a container material. arxiv.org However, for the synthesis of neodymium-platinum compounds, using a platinum crucible would lead to contamination and reaction with the melt. Therefore, inert materials are preferred. When platinum is used as a container for other systems, several design considerations are important. The container must be able to withstand the high temperatures and pressures that can develop from volatile components in the melt. researchgate.net Sealed platinum tubes can be employed to provide a controlled environment for crystal growth. arxiv.org The robustness and chemical inertness of the container material at the growth temperature are paramount to prevent contamination of the crystals. researchgate.net

Molten-Salt Electrochemical Deoxidation Routes

A significant challenge in synthesizing platinum-rare earth metal alloys is the high oxygen affinity of rare earth elements like neodymium and the substantial difference in the standard reduction potentials between platinum and neodymium. wiley.com Molten-salt electrochemical deoxidation offers a promising route to overcome these difficulties. wiley.commdpi.com

This method involves the electrochemical reduction of a mixture of metal oxides in a molten salt electrolyte. tudelft.nl For the synthesis of platinum-neodymium alloys, precursors such as platinum and neodymium oxide (Nd2O3) supported on a carbon substrate can be used. wiley.com These precursors are immersed in a molten salt bath, and an electric potential is applied. The electrochemical process deoxidizes the neodymium oxide, allowing for the formation of a Pt-Nd alloy. wiley.comtudelft.nl This technique allows for compositional control of the resulting nanoalloys. wiley.com The process is typically carried out at high temperatures, which facilitates the diffusion and alloying of the metals. mdpi.com The use of a molten salt medium provides a stable environment for the electrochemical reactions to occur. ustb.edu.cn

| Parameter | Description | Example |

| Precursors | Metal and metal oxide supported on a substrate | Platinum and Neodymium Oxide on Carbon (Pt-Nd2O3/C) wiley.com |

| Electrolyte | Molten salt bath | Specific salt composition varies |

| Process | Electrochemical reduction of metal oxides | Deoxidation of Nd2O3 and alloying with Pt wiley.com |

| Outcome | Compositionally controlled nanoalloys | PtxNd/C wiley.com |

High-Pressure, High-Temperature (HPHT) Synthesis Approaches

High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel materials and accessing metastable phases that are not stable under ambient conditions. frontiersin.orgeuropean-mrs.com The application of high pressure can significantly alter reaction kinetics and thermodynamic equilibria, enabling the formation of unique crystal structures. aps.orgnih.gov

In the context of intermetallic compounds, HPHT can be used to overcome the challenges associated with disparate melting points and low reactivity of the constituent elements. frontiersin.org For the neodymium-platinum system, HPHT methods could potentially be used to synthesize new phases or to produce existing phases with improved crystallinity. The process typically involves placing the starting materials in a capsule within a pressure-generating apparatus, such as a multi-anvil press or a diamond anvil cell. aps.orgfrontiersin.org The sample is then subjected to high pressures and simultaneously heated, often using an internal graphite (B72142) heater or laser heating. aps.orgfrontiersin.org These extreme conditions can drive the formation of the desired intermetallic compound. researchgate.net This method has been successfully used to synthesize other rare earth-transition metal alloys, such as NdRe2. frontiersin.org

Solution-Based and Wet-Chemical Synthesis Routes

Solution-based and wet-chemical methods offer alternative pathways to synthesize neodymium-platinum compounds, often in the form of nanoparticles. rsc.org These techniques provide excellent control over particle size, morphology, and composition. mdpi.com

One common approach is the chemical reduction of metal salt precursors in a solvent. mdpi.comnih.gov For example, platinum chloride or chloroplatinic acid and a neodymium salt could be co-reduced in the presence of a capping agent to produce Pt-Nd alloy nanoparticles. mdpi.com The choice of solvent, reducing agent, capping agent, temperature, and pH are all critical parameters that influence the final product. mdpi.com

Another wet-chemical approach is the citric acid route, which has been used to synthesize complex neodymium platinate oxides. acs.orgresearchgate.net In this method, the metal precursors are dissolved in an acid, and citric acid is added to form a complex. The solution is then heated to evaporate the solvent and decompose the citrate (B86180) complex, leading to the formation of a fine, homogeneous powder that can be further calcined to obtain the final product. acs.org While this specific example is for an oxide, similar sol-gel and precursor methods could be adapted for the synthesis of intermetallic Nd-Pt compounds. sigmaaldrich.com

Plasma-Assisted Synthesis Techniques

Plasma-assisted synthesis techniques utilize the high energy and reactive species present in a plasma to drive chemical reactions and form new materials. bham.ac.uk These methods can often proceed at lower temperatures than conventional thermal methods and offer unique control over the synthesis process. bham.ac.uk

Spark Plasma Sintering (SPS) is one such technique that combines a pulsed DC current with uniaxial pressure to rapidly heat and consolidate a powder compact. researchgate.netmdpi.com The pulsed current can generate plasma in the voids between powder particles, which can help to remove surface oxides and enhance diffusion, facilitating the formation of intermetallic compounds. researchgate.net This method has been used to synthesize a variety of intermetallic and composite materials. nih.gov

Other plasma-based methods include plasma etching and plasma-enhanced chemical vapor deposition (PECVD). Plasma etching can be used to modify the surface of materials, while PECVD can be used to deposit thin films of intermetallic compounds. bham.ac.uk The use of a reducing gas plasma, such as hydrogen plasma, can be effective in reducing metal oxides and facilitating the formation of metallic alloys. bham.ac.uk Plasma-assisted techniques have also been explored for the synthesis of intermetallic nanoparticles. mdpi.comresearchgate.netmdpi.comnih.gov

| Technique | Principle | Application in Nd-Pt Synthesis |

| Spark Plasma Sintering (SPS) | Simultaneous application of pulsed DC current and uniaxial pressure to a powder compact. researchgate.net | Potential for rapid synthesis and densification of Nd-Pt powders. |

| Plasma Etching/Reduction | Use of plasma to remove surface layers or reduce oxides. bham.ac.uk | Pre-treatment of Nd and Pt powders to remove oxide layers before reaction. |

| Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Use of plasma to decompose precursor gases and deposit a thin film. | Potential for depositing thin films of Nd-Pt alloys. |

Novel and Exploratory Synthesis Pathways for Specific Stoichiometries (e.g., Neodymium-Platinum (2/7))

The synthesis of specific intermetallic compounds within the neodymium-platinum system, such as the hypothetical Neodymium-Platinum (2/7) (Nd₂Pt₇), presents considerable challenges due to the high melting point of platinum and the high reactivity of neodymium. While established methods like arc melting are suitable for many intermetallics, achieving precise, platinum-rich stoichiometries often necessitates the exploration of more advanced and novel synthetic routes. This section details several exploratory pathways that hold promise for the synthesis of compounds like Nd₂Pt₇, drawing upon methodologies successfully applied to other rare-earth-platinum and complex intermetallic systems.

High-Temperature Solid-State Synthesis

Conventional solid-state synthesis, involving the direct reaction of elemental precursors at high temperatures, remains a foundational technique. For a platinum-rich phase like Nd₂Pt₇, this method would involve arc-melting stoichiometric amounts of high-purity neodymium and platinum under an inert argon atmosphere to form a preliminary ingot. However, achieving homogeneity and the desired crystal structure typically requires a subsequent, prolonged annealing step at elevated temperatures. Given the limited miscibility and large differences in the melting points of Neodymium (1022 °C) and Platinum (1768 °C), precise temperature control is critical to prevent phase segregation. vulcanchem.com

Research Findings: In related ternary systems like Pt-Sn-Nd, arc-melting followed by annealing at temperatures between 800°C and 1000°C has been shown to produce homogeneous ternary intermetallics. vulcanchem.com For the binary Nd-Pt system, a similar approach is anticipated, though the specific annealing temperatures and durations would need to be empirically determined based on the yet-to-be-fully-resolved platinum-rich region of the Nd-Pt phase diagram. vulcanchem.comasminternational.orgasminternational.org A revised phase diagram for the Nd-Pt system has been reported for compositions between 35 to 85 at% platinum, which would be a critical reference for determining the appropriate thermal processing window. scirp.org

| Parameter | Value | Purpose |

| Starting Materials | High-purity Nd (99.9%), Pt (99.95%) | Ensure stoichiometric accuracy and minimize impurities. |

| Initial Synthesis | Arc-melting under Argon | Create a homogeneous melt of the constituent elements. |

| Annealing Temperature | 1000-1200 °C (estimated) | Promote the formation of the desired crystalline phase. |

| Annealing Duration | 1-4 weeks | Allow for atomic diffusion and structural ordering. |

| Atmosphere | Inert (Argon) | Prevent oxidation of neodymium. |

Flux-Assisted Crystal Growth

The metal flux method is a powerful technique for growing single crystals of intermetallic compounds, particularly for materials with high melting points or complex phase diagrams. researchgate.netnorthwestern.edu In this approach, the constituent elements are dissolved in a molten metal flux, which acts as a solvent. The system is then slowly cooled, allowing the desired phase to crystallize out of the solution. The choice of flux is critical and must be a good solvent for the reactants while not forming stable binary compounds with them. northwestern.edu

Research Findings: For platinum-rich compounds, fluxes such as tin (Sn) or lead (Pb) have been used successfully. northwestern.edu For instance, in the Ca-Pt-Bi system, a bismuth flux was used to grow single crystals of Ca₃Pt₄Bi₈. acs.org A similar approach could be adapted for the Nd-Pt system. The use of a flux can lower the required synthesis temperature compared to direct solid-state methods and facilitate the growth of well-formed single crystals, which are essential for detailed structural and physical property characterization.

| Parameter | Value | Purpose |

| Reactants | Nd, Pt in a 2:7 molar ratio | Constituent elements for Nd₂Pt₇. |

| Flux Material | Sn, Pb, or Bi (in excess) | Solvent for the crystal growth process. |

| Crucible Material | Alumina, Zirconia, or Tantalum | Inert container for the high-temperature reaction. |

| Heating Profile | Heat to 1100-1200 °C, hold, then slow cool | Dissolve reactants and promote crystal nucleation and growth. |

| Cooling Rate | 1-5 °C/hour | Facilitate the growth of large, high-quality single crystals. |

| Flux Removal | Chemical etching (e.g., HCl for Sn) or mechanical separation | Isolate the synthesized crystals. |

High-Pressure Synthesis

High-pressure synthesis is an emerging frontier for creating novel intermetallic compounds with unique stoichiometries and crystal structures that are inaccessible under ambient pressure conditions. researchgate.netamu.edu.pl The application of high pressure can alter thermodynamic and kinetic barriers, enabling the formation of new phases. researchgate.net This technique is particularly promising for systems with components that have significantly different melting points and volatilities, as it can suppress the vaporization of the more volatile component and promote reactions.

Research Findings: High-pressure techniques have been successfully employed to synthesize various intermetallic and oxide compounds, including rare-earth platinates. nih.govfrontiersin.org For example, platinum nitride was synthesized at pressures above 40 GPa. aps.org For the Nd-Pt system, applying high pressure during synthesis could potentially stabilize the Nd₂Pt₇ phase, even if it is metastable at ambient conditions. The synthesis could be performed in a multi-anvil press or a diamond anvil cell, coupled with laser heating to achieve the necessary reaction temperatures. researchgate.net

| Parameter | Value | Purpose |

| Starting Materials | Stoichiometric mixture of Nd and Pt powders | Precursors for the high-pressure reaction. |

| Pressure Range | 2-10 GPa (exploratory) | Alter the phase diagram and stabilize new compounds. |

| Temperature Range | 800-1500 °C (laser or resistive heating) | Provide thermal energy for the reaction to proceed. |

| Reaction Vessel | Multi-anvil press or Diamond Anvil Cell | Generate the required high-pressure environment. |

| Characterization | In-situ X-ray diffraction | Monitor the reaction and identify new phases at high pressure. |

Chemical Reduction Methods for Nanoalloys

For applications in areas like catalysis, the synthesis of intermetallic compounds as nanoparticles is highly desirable due to their high surface area. acs.org Chemical reduction methods offer a bottom-up approach to produce Pt-RE nanoalloys. researchgate.net

Research Findings: A universal chemical process has been reported for preparing Pt-RE nanoalloys with tunable compositions. acs.org This method involves embedding Pt and RE metal ions in a carbon-nitrogen network, followed by thermal treatment under a reducing atmosphere. acs.org Another approach involves the use of a molten borohydride (B1222165) as both the reducing agent and reaction medium for the synthesis of early-late intermetallic nanoparticles like Pt₃Y. osti.gov Adapting these methods to a 2:7 Nd:Pt stoichiometry could yield Nd₂Pt₇ nanoparticles. Recently, a liquid-phase reduction method has been developed to synthesize nitrogen-doped Platinum-Neodymium nanoalloys for catalytic applications. researchgate.net

| Parameter | Value | Purpose |

| Precursors | Neodymium and Platinum salts (e.g., chlorides or nitrates) | Soluble sources of the metallic elements. |

| Reducing Agent | NaBH₄, H₂/Ar mixture | Reduce the metal ions to their elemental state. |

| Solvent/Medium | Ethylene glycol, molten borohydride | Reaction environment for nanoparticle formation. |

| Stabilizer/Support | Carbon, C-N network | Prevent nanoparticle agglomeration and provide support. |

| Reaction Temperature | 200-500 °C | Control the reduction process and nanoparticle growth. |

| Post-synthesis Treatment | Annealing under inert or reducing atmosphere | Promote alloying and crystallization of the intermetallic phase. |

Crystallographic Elucidation and Structural Characterization of Neodymium Platinum Intermetallics

Determination of Crystal Structures within the Nd-Pt System

The Nd-Pt binary phase diagram reveals the existence of at least six to seven stable intermetallic compounds, each with a unique and well-defined crystal structure. acs.orgstudylib.net The formation of these specific phases is highly dependent on the atomic ratio of neodymium to platinum. The significant difference in atomic size and electronegativity between neodymium and platinum atoms drives the formation of these ordered compounds rather than simple solid solutions over wide compositional ranges.

The crystal structures of these intermetallics have been determined primarily through single-crystal and powder X-ray diffraction studies. These investigations have revealed a variety of structure types, ranging from simple to complex. For instance, the platinum-rich phase NdPt₅ adopts the hexagonal CaCu₅-type structure, a common type for AB₅ intermetallics. studylib.netosti.govosti.gov In contrast, the equiatomic compound NdPt crystallizes in an orthorhombic structure type, with variants reported in both the CrB-type (space group Cmcm) and the FeB-type (Pnma). studylib.netosti.gov The Nd-rich side of the phase diagram features compounds like Nd₇Pt₃, which adopts a hexagonal structure corresponding to the Th₇Fe₃ prototype. studylib.netscience.govresearchgate.net

A summary of the crystallographic data for the established binary phases in the Neodymium-Platinum system is provided in the table below.

Table 1: Crystallographic Data for Known Neodymium-Platinum Intermetallic Phases

| Compound | Pearson Symbol | Space Group | Prototype | Crystal System |

|---|---|---|---|---|

| Nd₇Pt₃ | hP20 | P6₃mc | Th₇Fe₃ | Hexagonal |

| Nd₃Pt₂ | hR15 | R-3 | Rhombohedral | |

| NdPt | oC8 / oP8 | Cmcm / Pnma | CrB / FeB | Orthorhombic |

| Nd₃Pt₄ | hR14 | R-3m | Rhombohedral | |

| NdPt₂ | cF24 | Fd-3m | MgCu₂ (Laves) | Cubic |

| NdPt₅ | hP6 | P6/mmm | CaCu₅ | Hexagonal |

Data sourced from references studylib.netosti.govscience.govresearchgate.net.

Advanced Diffraction Techniques for Structural Analysis

The precise determination of the atomic arrangements within Nd-Pt intermetallics requires a suite of advanced diffraction techniques. nih.gov Each method provides unique information that, when combined, offers a complete picture of the crystal structure.

X-ray diffraction is the cornerstone technique for the structural analysis of Nd-Pt compounds. It is broadly applied in two ways:

Powder XRD: This method is indispensable for initial phase identification in polycrystalline samples, typically synthesized via arc-melting or high-temperature solid-state reactions. mdpi.com By comparing the experimental diffraction pattern to databases, researchers can quickly identify the phases present in their sample. Furthermore, the Rietveld refinement method applied to high-resolution powder XRD data allows for the precise determination of lattice parameters, quantification of phase fractions in a mixture, and refinement of atomic positions. mdpi.com

Single-Crystal XRD: For the unambiguous determination of a new crystal structure, single-crystal XRD is the definitive method. A small, high-quality single crystal is isolated and exposed to an X-ray beam, producing a three-dimensional map of diffraction spots. The analysis of these spots' positions and intensities allows for the determination of the unit cell, space group, and the precise coordinates of every atom within the structure. nih.gov This technique has been essential in solving the complex structures of many intermetallics, including ternary phases involving Nd and Pt where superstructures and complex atomic ordering are common. acs.orgvulcanchem.com

Neutron diffraction is a powerful complementary technique to XRD, particularly for systems containing elements with similar X-ray scattering power or for those exhibiting magnetic order. vdoc.pub X-rays are scattered by an atom's electron cloud, so their scattering power increases with the atomic number (Z). Since both Nd (Z=60) and Pt (Z=78) are heavy elements, distinguishing them with X-rays can sometimes be challenging.

Neutrons, however, are scattered by the atomic nucleus, and the scattering strength (scattering length) varies non-monotonically across the periodic table. This often results in a significant scattering contrast between neighboring or heavy elements, enabling their unambiguous assignment to specific crystallographic sites. acs.org Crucially, neodymium-based intermetallics frequently exhibit complex magnetic ordering at low temperatures due to the localized 4f electrons of the Nd³⁺ ions. science.govresearchgate.net Because neutrons possess a magnetic moment, they interact with the magnetic moments of atoms. This allows neutron diffraction to be used to determine the size and orientation of the magnetic moments in a crystal, revealing the nature of the ferromagnetic, antiferromagnetic, or more complex magnetic structures that may arise. osti.govresearchgate.net

Electron diffraction techniques are highly valuable for structural analysis at the nanoscale. researchgate.net Selected Area Electron Diffraction (SAED) in a Transmission Electron Microscope (TEM) can provide crystallographic information from individual nanocrystallites. iaea.orgresearchgate.net

More recently, 3D Electron Diffraction (3D ED) has emerged as a powerful method for ab initio crystal structure determination from nanocrystals. acs.orgnih.gov The technique involves rotating a nanocrystal in the electron beam and collecting a series of diffraction patterns, which are then combined to reconstruct the 3D reciprocal lattice. This allows for the determination of the unit cell and space group, and can solve complex structures from crystals far too small for conventional single-crystal XRD. This is particularly advantageous for intermetallic systems where growing large, high-quality single crystals can be a significant challenge. nih.govarxiv.org

Structural Relationships and Polymorphic Transformations in Nd-Pt Phases

The various phases within the Nd-Pt system, while distinct, can exhibit underlying structural relationships. These relationships can be seen in how certain structural motifs or building blocks are arranged. For example, some complex intermetallic structures can be described as superstructures of simpler, fundamental lattices, or as intergrowths of blocks from different structure types. In related ternary systems like Pt-Sn-Nd, the insertion of a third element (Sn) into a binary framework (Nd-Pt) can lead to a wealth of new, but related, structures. acs.orgnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in intermetallic compounds, often triggered by changes in temperature or pressure. studylib.net While specific polymorphic transformations for the binary Nd-Pt phases are not extensively documented, the existence of two different reported structure types (Cmcm and Pnma) for the equiatomic NdPt phase suggests that polymorphism or different ordering schemes may occur. studylib.net Studies on analogous rare-earth intermetallics often reveal such transitions. For example, the ternary compound Nd₂WO₆ exhibits multiple temperature-dependent polymorphic forms. acs.org These transformations involve rearrangements of the atomic positions, leading to changes in symmetry and physical properties.

Influence of Stoichiometry on Crystal Structure in Neodymium-Platinum Intermetallics

Stoichiometry, the ratio of the constituent elements, is the single most critical factor governing the crystal structure of intermetallic compounds. arxiv.orgresearchgate.net The Nd-Pt system provides a clear illustration of this principle. A change in the Nd:Pt ratio from 1:1 (NdPt) to 1:2 (NdPt₂) does not merely involve adding more platinum atoms into the existing structure; it results in a complete transformation of the crystal lattice from an orthorhombic system to a cubic Laves phase structure. studylib.net

Each stable stoichiometry (e.g., Nd₇Pt₃, NdPt, NdPt₂, NdPt₅) represents a distinct thermodynamic minimum, with a unique atomic arrangement that optimally accommodates the specific ratio of atoms, satisfying bonding preferences and minimizing the system's energy. This leads to different coordination numbers and environments for both the Nd and Pt atoms across the phase diagram. For instance, in the platinum-rich NdPt₅, each neodymium atom is surrounded by a large number of platinum neighbors, whereas in the neodymium-rich Nd₇Pt₃, the coordination environment is reversed.

Furthermore, slight deviations from ideal stoichiometry can introduce structural defects such as vacancies or anti-site defects (where atoms of one type occupy sites intended for the other). These non-stoichiometric defects can influence the precise lattice parameters, and in some cases, even the stability of a particular crystal structure, thereby affecting the material's electronic and magnetic properties.

Electronic Structure and Bonding Characterization in Neodymium Platinum Intermetallics

Density Functional Theory (DFT) Calculations for Electronic States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. umn.edu For a compound like Nd₂Pt₇, DFT calculations would be the primary tool to predict its electronic states, total energy, and other fundamental properties from first principles.

In the context of Nd-Pt intermetallics, DFT calculations would typically involve solving the Kohn-Sham equations for a unit cell of the Nd₂Pt₇ crystal structure. These calculations would provide the ground-state electron density, from which various properties can be derived. Key outputs from DFT calculations for Nd₂Pt₇ would include the density of states (DOS) and the band structure. The DOS would reveal the distribution of electronic states at different energy levels, highlighting the contributions from neodymium and platinum atoms. It is anticipated that the DOS for Nd₂Pt₇ would show a significant density of states near the Fermi level, indicating metallic character. The localized nature of the Neodymium 4f electrons and the more itinerant nature of the Platinum 5d electrons would be a key feature to analyze.

DFT calculations on similar intermetallic alloys have been successfully used to determine structural properties, magnetic behavior, and thermodynamic stability. For instance, studies on FeNiCo-based and FeNiCr-based quaternary alloys have utilized DFT to understand their structural and magnetic properties at 0 K. aip.org

Orbital Hybridization and Electron Transfer Phenomena

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals with different shapes and energies, which are more suitable for forming chemical bonds. wikipedia.org In intermetallic compounds like Nd₂Pt₇, the bonding is complex and involves metallic, covalent, and ionic contributions.

The hybridization in Nd₂Pt₇ would primarily involve the valence orbitals of neodymium and platinum. For neodymium, the 6s and 5d orbitals are expected to be the main contributors to bonding, while the 4f orbitals, being more localized, might have a lesser but non-negligible role. Platinum's valence orbitals, particularly the 5d and 6s, would strongly participate in the formation of hybrid orbitals. The significant overlap between the Pt 5d and Nd 5d orbitals is expected to be a dominant factor in the bonding of Nd₂Pt₇.

Electron transfer is another crucial aspect of bonding in intermetallic compounds, especially when there is a significant difference in the electronegativity of the constituent elements. ias.ac.in In Nd₂Pt₇, it is expected that there would be a net transfer of electrons from the more electropositive neodymium to the more electronegative platinum. This charge transfer contributes to the ionic component of the bonding and influences the electronic stability of the compound. The extent of this electron transfer could be quantified through computational methods like Bader charge analysis within the framework of DFT.

The electronic states near the Fermi level in rare-earth intermetallics are often dominated by the d-orbitals of the transition metal and the f-orbitals of the rare-earth element. In the case of Nd₂Pt₇, the Platinum 5d orbitals would form broad energy bands due to their significant spatial extent and overlap. These Pt 5d bands are expected to be the primary contributors to the density of states around the Fermi level, thereby dictating many of the material's properties, such as its conductivity and magnetic behavior.

The Neodymium 4f orbitals, in contrast, are highly localized and less involved in direct bonding. However, they play a crucial role in the magnetic properties of the material. The interaction and hybridization between the localized Nd 4f states and the itinerant Pt 5d states are of particular interest. This f-d hybridization can lead to a variety of interesting physical phenomena. While the direct overlap of Nd 4f orbitals with Pt 5d orbitals is likely to be small, indirect interactions mediated by other orbitals can still be significant.

Studies on other rare-earth intermetallic compounds have shown that the valence bands are often dominated by the multiplet structure of the rare-earth atoms and the d-band of the transition metal. For instance, in R₂PdSi₃ (where R is a rare-earth element), the valence band is dominated by the rare-earth multiplet structure and the Pd 4d band. researchgate.net A similar scenario is expected for Nd₂Pt₇, with the Nd 4f states and the Pt 5d band being the key features in the electronic structure.

Band Structure Analysis

The band structure of a solid describes the range of energy levels that an electron may have within that solid. Analysis of the band structure provides insights into the electronic properties of a material, such as its electrical conductivity and optical properties. For an intermetallic compound like Nd₂Pt₇, the band structure would be calculated along high-symmetry directions in the Brillouin zone.

The band structure of Nd₂Pt₇ is expected to show multiple bands crossing the Fermi level, which is characteristic of a metallic system. The dispersion of these bands, i.e., how the energy changes with momentum, would provide information about the effective mass of the charge carriers. Flat bands in the band structure are typically associated with localized states, such as the Nd 4f electrons, while highly dispersive bands correspond to itinerant electrons, such as those in the Pt 6s and 6p orbitals. The hybridization between different orbitals would be visible as the mixing and splitting of bands at certain points in the Brillouin zone.

For comparison, the band structure of pure platinum shows a complex interplay of d- and s-bands near the Fermi level. researchgate.net In Nd₂Pt₇, the presence of neodymium would introduce new states, particularly the 4f states, and modify the existing platinum bands.

Spectroscopic Probes of Electronic Structure (e.g., X-ray Absorption Near-Edge Structure (XANES), Soft X-ray Absorption Spectroscopy (sXAS), X-ray Photoelectron Spectroscopy (XPS))

Spectroscopic techniques are essential for experimentally probing the electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the study of Nd₂Pt₇, XPS would be used to determine the core-level binding energies of neodymium and platinum. Shifts in these binding energies, known as chemical shifts, can provide information about the oxidation states and the local chemical environment of the atoms. For example, XPS spectra of the Nd 3d region would confirm the trivalent state (Nd³⁺) of neodymium in the compound. researchgate.net Similarly, the Pt 4f spectrum would provide information about the electronic state of platinum and any charge transfer that has occurred.

X-ray Absorption Near-Edge Structure (XANES) : XANES is a type of X-ray absorption spectroscopy that is sensitive to the local coordination geometry and the oxidation state of the absorbing atom. By tuning the X-ray energy to the absorption edge of neodymium or platinum, one could obtain element-specific information about the electronic structure. The shape and position of the absorption edge in a XANES spectrum are characteristic of the absorbing atom's local environment. For instance, Nd L₃-edge XANES could provide information on the coordination number and symmetry of the Nd sites. researchgate.net Pt L₃-edge XANES is a powerful tool to determine the oxidation state of platinum. mdpi.comrsc.org

Soft X-ray Absorption Spectroscopy (sXAS) : sXAS is particularly useful for studying the electronic structure of lighter elements and the valence electronic states of heavier elements. It could be employed to probe the unoccupied electronic states of both neodymium and platinum in Nd₂Pt₇, providing complementary information to XPS, which probes the occupied states.

| Spectroscopic Technique | Information Obtained for Nd₂Pt₇ |

| XPS | Core-level binding energies, oxidation states of Nd and Pt, surface elemental composition. |

| XANES | Local coordination geometry, oxidation states of Nd and Pt. |

| sXAS | Unoccupied electronic states, valence band structure. |

Chemical Bonding Scenario and Electronic Stability Analysis (e.g., Crystal Orbital Hamilton Population - COHP)

To gain a deeper understanding of the chemical bonding in Nd₂Pt₇, the Crystal Orbital Hamilton Population (COHP) analysis can be employed. COHP is a method that partitions the band structure energy into contributions from pairs of orbitals, providing a qualitative and quantitative description of the bonding, non-bonding, and anti-bonding interactions within a crystal structure. mdpi.com

A COHP analysis for Nd₂Pt₇ would involve calculating the COHP curves for different atomic pairs (Nd-Pt, Nd-Nd, and Pt-Pt). These curves would show the energy regions where the interactions are bonding, anti-bonding, or non-bonding. The integration of the COHP up to the Fermi level (ICOHP) provides a measure of the bond strength. It is expected that the primary bonding interactions in Nd₂Pt₇ would be between neodymium and platinum atoms. The ICOHP values for the Nd-Pt bonds would likely be the largest, indicating that these are the strongest bonds and are crucial for the stability of the compound. The analysis of Pt-Pt interactions would also be important, as platinum atoms are likely to form a significant part of the crystal structure. The Nd-Nd interactions are expected to be weaker due to the larger interatomic distances.

| Interaction Pair | Expected COHP Characteristics |

| Nd-Pt | Strong bonding interactions, large negative ICOHP value. |

| Pt-Pt | Significant bonding interactions, contributing to the overall stability. |

| Nd-Nd | Weaker interactions, smaller ICOHP value compared to Nd-Pt. |

Investigation of Magnetic Phenomena and Quantum Interactions in Neodymium Platinum Intermetallics

Nature of Magnetism in Rare-Earth Intermetallic Compounds

Magnetism in rare-earth intermetallic compounds, such as those involving neodymium and platinum, is fundamentally driven by the behavior of the 4f electrons of the rare-earth ions. sigmaaldrich.com Unlike the d-electrons in transition metals which can be itinerant, the 4f electrons in lanthanides are highly localized within the ionic core. researchgate.net This localization means that direct exchange interaction between neighboring rare-earth ions is typically negligible. mdpi.com

The dominant magnetic character arises from the large, localized magnetic moments of the rare-earth ions, a consequence of their partially filled 4f shells. researchgate.net For instance, neodymium's 4f³ electron configuration gives it a high magnetic moment, which dictates the primary magnetic properties of its compounds. vulcanchem.com At room temperature, neodymium is paramagnetic; however, upon cooling, it undergoes a transition to an antiferromagnetic state below 20 K (−253.2 °C), exhibiting complex magnetic phases. wikipedia.org

The principal mechanism governing the magnetic ordering in these materials is an indirect exchange interaction, famously known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. researchgate.netmdpi.com In this process, the localized magnetic moments of the 4f electrons interact with each other via the conduction electrons. The 4f moment polarizes the spins of the itinerant conduction electrons in its vicinity. This spin polarization is then transmitted through the crystal lattice, influencing the orientation of adjacent 4f moments. The nature of this coupling (ferromagnetic or antiferromagnetic) oscillates with the distance between the ions, leading to a variety of complex magnetic structures, including collinear and non-collinear antiferromagnetic orders. icm.edu.plresearchgate.net

Spin-Related Interactions and Localized Spins

The highly localized nature of the 4f electrons in rare-earth intermetallics is a defining feature of their magnetism. researchgate.net These localized spins behave as distinct magnetic moments situated on the crystal lattice sites occupied by the rare-earth ions. mdpi.com The interaction between these spins is not direct but is mediated through the sea of conduction electrons, a process central to the RKKY framework. researchgate.netmdpi.com

The strength and nature of the magnetic coupling depend on several factors, including the distance between the rare-earth ions and the electronic structure of the compound. The interaction is long-range and oscillatory, meaning it can favor either parallel (ferromagnetic) or anti-parallel (antiferromagnetic) alignment of neighboring spins depending on their separation. This can result in complex and sometimes competing magnetic interactions.

In some systems, particularly those with specific crystal geometries like triangular lattices, these competing interactions can lead to magnetic frustration, where the system cannot satisfy all magnetic interactions simultaneously. icm.edu.pliaea.org This can prevent the establishment of simple long-range magnetic order and may result in exotic ground states, such as spin glasses or quantum spin liquids. vulcanchem.comaps.org For example, in certain ternary neodymium-platinum analogs, spin-glass-like states have been observed at low temperatures. vulcanchem.com The magnetic behavior is further complicated by crystalline electric field (CEF) effects, which arise from the electrostatic field created by the surrounding ions in the crystal lattice. The CEF can lift the degeneracy of the 4f electron energy levels and create a magnetic anisotropy, favoring the alignment of the magnetic moments along specific crystallographic directions. pwr.wroc.plresearchgate.net This anisotropy plays a crucial role in determining the ultimate magnetic structure and properties of the material. icm.edu.pl

Quantum Criticality and Heavy-Fermion Behavior in Related Rare-Earth Platinum Systems

While specific data on quantum criticality in Nd₂Pt₇ is not extensively documented, the phenomenon is a significant area of research in related rare-earth platinum and other intermetallic systems. mpg.deiphy.ac.cn Quantum criticality occurs when a continuous phase transition at absolute zero (a quantum phase transition) is accessed by tuning a non-thermal parameter like pressure, magnetic field, or chemical composition. uni-kl.ded-nb.info Near this quantum critical point (QCP), the material's properties are governed by quantum fluctuations rather than thermal fluctuations, leading to anomalous behaviors, often termed non-Fermi-liquid behavior. mpg.ded-nb.info

Heavy-fermion systems, typically intermetallic compounds containing elements with f-electrons like cerium, ytterbium, or uranium, are particularly fertile ground for studying quantum criticality. iphy.ac.cn In these materials, the interaction between the localized f-electrons and the itinerant conduction electrons leads to the formation of quasiparticles with an effective mass hundreds of times that of a free electron. iphy.ac.cnusherbrooke.ca This "heavy" mass is a hallmark of the Kondo effect, where the conduction electrons screen the localized magnetic moments. iphy.ac.cn

There is a competition between the RKKY interaction, which favors long-range magnetic order, and the Kondo effect, which screens the local moments and favors a non-magnetic, heavy-fermion state. iphy.ac.cntandfonline.com The balance between these two competing interactions can be finely tuned. For example, applying pressure can suppress the magnetic ordering temperature (Néel temperature, Tₙ) to absolute zero, inducing a QCP. iphy.ac.cntandfonline.com

Many cerium-based platinum intermetallics are model systems for this physics.

CePt₂In₇ : Exhibits an antiferromagnetic QCP at approximately 3.2 GPa, around which unconventional superconductivity emerges. iphy.ac.cn

CePt₆Al₃ : A honeycomb Kondo lattice system that has a paramagnetic heavy-fermion ground state. researchgate.net

CePt₄Ge₁₂ : A filled skutterudite (B1172440) compound that sits (B43327) near the boundary of intermediate valence and heavy-fermion behavior. mpg.de

These systems demonstrate the intimate relationship between magnetism, heavy-fermion behavior, and quantum criticality, providing a framework for understanding potential similar phenomena in other rare-earth platinum compounds, including those with neodymium. acs.orgresearchgate.netresearchgate.net

Interplay between Magnetic Order and Conduction Electrons

The interaction between the ordered magnetic moments of the rare-earth ions and the conduction electrons is the cornerstone of the magnetic properties in intermetallic compounds like Nd₂Pt₇. ku.dk This interplay is bidirectional: the localized 4f moments determine the magnetic order, and the conduction electrons mediate this order. researchgate.netmdpi.com This relationship is described by the RKKY interaction, where the localized 4f spins polarize the surrounding conduction electrons. This spin polarization is not confined to the immediate vicinity of the ion but propagates through the electron gas, influencing other localized moments. nih.gov

The character of the resulting magnetic order (ferromagnetic or antiferromagnetic) depends on the distance between the magnetic ions and the density of states of the conduction electrons at the Fermi level. researchgate.neticm.edu.pl The strength of this interaction scales with the de Gennes factor, (g-1)²J(J+1), for the heavy lanthanides, where 'g' is the Landé g-factor and 'J' is the total angular momentum quantum number of the 4f electrons. icm.edu.pl

In heavy-fermion systems, this interplay becomes more complex due to the Kondo effect. iphy.ac.cn Here, two competing energy scales are at play:

The RKKY interaction (Tₑₖₖᵧ) : Promotes long-range magnetic ordering between the localized 4f moments.

The Kondo interaction (Tₖ) : Promotes the screening of each local moment by the conduction electrons, leading to a non-magnetic ground state and the formation of heavy quasiparticles. aps.org

The "Doniach phase diagram" provides a conceptual model for this competition. tandfonline.com When the exchange coupling between the local moments and conduction electrons is weak, the RKKY interaction dominates, and the system orders magnetically at low temperatures. As the coupling strength increases (for instance, through applied pressure), the Kondo screening becomes more effective, suppressing the magnetic ordering temperature. A quantum critical point can be reached when the ordering temperature is driven to zero, marking the transition from a magnetically ordered state to a heavy-fermion paramagnetic state. tandfonline.comaps.org

| Interaction | Description | Dominant Effect |

| RKKY Interaction | Indirect exchange coupling between localized 4f moments mediated by itinerant conduction electrons. | Long-range magnetic order (ferro- or antiferromagnetic). |

| Kondo Effect | Screening of localized 4f magnetic moments by the spins of conduction electrons. | Formation of a non-magnetic singlet state and heavy quasiparticles. |

| Crystalline Electric Field (CEF) | Electrostatic interaction between 4f electrons and the charge distribution of the surrounding lattice ions. | Magnetocrystalline anisotropy; splitting of 4f energy levels. |

Theoretical Frameworks for Modeling Magnetic Properties (e.g., LDA+ED)

Understanding the complex magnetic phenomena in rare-earth intermetallics requires sophisticated theoretical and computational models. These frameworks aim to accurately describe the electronic structure, which is characterized by the coexistence of localized 4f electrons and itinerant conduction electrons. researchgate.netdiva-portal.org

A primary tool is Density Functional Theory (DFT) , which provides a first-principles approach to calculating the electronic structure and ground-state properties of materials. nih.govias.ac.in Within DFT, several approximations for the exchange-correlation functional are used:

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) : These are standard methods that work well for many materials but often struggle to correctly describe the strong electronic correlations associated with the localized 4f electrons in rare-earth compounds. researchgate.netias.ac.in

To address the strong correlation of f-electrons, more advanced methods have been developed:

LDA+U / GGA+U : This approach adds an on-site Coulomb interaction term (the Hubbard U) to the LDA/GGA functional to better treat the strong localization and correlation of the f-electrons. researchgate.net This method improves the description of lattice parameters and electronic properties in strongly correlated systems. researchgate.net

Dynamical Mean-Field Theory (DMFT) : This is a more advanced technique that treats the strong electronic correlations in a dynamic (energy-dependent) way. It maps the complex lattice problem onto a single-impurity problem that can be solved more accurately.

LDA+ED (Local Density Approximation + Exact Diagonalization) : This is a specific implementation where the effective quantum impurity problem, derived from a combination of LDA and DMFT, is solved using an exact diagonalization (ED) solver. This approach can provide a detailed picture of the electronic and magnetic properties. gmu.edu

These theoretical frameworks are crucial for:

Calculating magnetic moments at different atomic sites. nih.govacs.org

Determining the stable magnetic ground state (e.g., ferromagnetic vs. antiferromagnetic). nih.gov

Understanding the origin of magnetocrystalline anisotropy. aps.org

Simulating the density of states (DOS), which reveals the contributions of different orbitals (e.g., Nd 4f, Pt 5d) to the electronic structure near the Fermi level. acs.org

By comparing the results of these calculations with experimental data from techniques like neutron diffraction and magnetometry, researchers can gain a deeper understanding of the fundamental interactions governing the magnetism in compounds like Neodymium-platinum (2/7). pwr.wroc.plmdpi.com

Advanced Characterization Techniques for Neodymium Platinum Intermetallic Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the electronic structure and local atomic environment of materials. In the context of neodymium-platinum research, techniques like X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and other synchrotron-based X-ray methods offer critical insights.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a compound. wikipedia.orgspringernature.com XAS experiments, typically conducted at synchrotron radiation facilities due to the need for intense and tunable X-ray beams, can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgmalvernpanalytical.com XANES provides information on the oxidation state and coordination chemistry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination number, and types of neighboring atoms. malvernpanalytical.comnih.gov For Nd2Pt7, XAS would be instrumental in probing the local environment of both neodymium and platinum atoms, offering data on their valence states and the geometry of their coordination shells.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgmalvernpanalytical.com The method is based on the photoelectric effect, where X-ray irradiation causes the emission of core-level electrons. psu.edu The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. malvernpanalytical.com In the study of Nd2Pt7, XPS can be used to verify the stoichiometry of the compound on the surface and to investigate the oxidation states of neodymium and platinum.

Synchrotron X-ray Methods , in a broader sense, encompass a range of techniques that utilize the high flux and brilliance of synchrotron radiation. aps.org These methods, including high-resolution powder X-ray diffraction and single-crystal X-ray diffraction, are crucial for precise crystal structure determination. For complex intermetallic phases like those in the Nd-Pt system, synchrotron diffraction can resolve ambiguities that may arise from conventional X-ray sources, providing accurate lattice parameters and atomic positions.

| Technique | Information Obtained for Nd-Pt System | Key Advantages |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation states of Nd and Pt, coordination geometry. malvernpanalytical.comnih.gov | Element-specific, sensitive to local environment, applicable to various sample forms (crystalline, amorphous). wikipedia.orgspringernature.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, oxidation states, electronic structure. wikipedia.orgmalvernpanalytical.com | Surface-sensitive (top 5-10 nm), provides chemical state information. wikipedia.orgpsu.edu |

| Synchrotron X-ray Methods | Precise crystal structure, lattice parameters, phase identification. aps.org | High resolution, high intensity, allows for study of complex structures. |

Electron Microscopy Techniques

Electron microscopy techniques are fundamental for visualizing the microstructure and determining the elemental composition of materials at high resolution.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a technique that produces images with contrast directly related to the atomic number (Z-contrast) of the elements in the sample. wikipedia.orgmyscope.training Heavier atoms appear brighter in the image, making it an excellent method for visualizing the distribution of heavy elements like platinum and neodymium in the Nd2Pt7 lattice. jeol.com This technique can achieve atomic resolution, allowing for the direct imaging of atomic columns and the identification of different phases and defects within the material. nih.gov

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a surface to create an image. nanoscience.commicro.org.au SEM is primarily used to analyze the surface topography and morphology of a sample. micro.org.au It provides a three-dimensional-like image and is useful for examining the particle shape and size distribution of powdered Nd2Pt7 samples or the surface features of bulk material. wiley.com

Energy Dispersive Spectroscopy (EDS) , often coupled with SEM or TEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgbruker.com When the electron beam strikes the sample, it generates characteristic X-rays from the elements present. bruker.com By detecting and analyzing the energy of these X-rays, EDS can identify the elemental composition of the sample and create elemental maps showing the distribution of neodymium and platinum. nanoscience.com

| Technique | Information Obtained for Nd-Pt System | Key Advantages |

| HAADF-STEM | Atomic resolution imaging, Z-contrast for element identification, defect analysis. wikipedia.orgmyscope.training | Direct visualization of heavy atoms, high spatial resolution. jeol.comnih.gov |

| TEM | Microstructure, grain size, crystal defects, morphology. mun.cadoitpoms.ac.uk | High resolution imaging of internal structures. ethz.ch |

| SEM | Surface topography, particle morphology, and size. nanoscience.commicro.org.au | Large depth of field, provides 3D-like images. lucideon.com |

| EDS | Elemental composition, quantitative analysis, elemental mapping. wikipedia.orgthermofisher.com | Rapid elemental identification, can be combined with SEM/TEM for spatial correlation. edax.com |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is used to detect phase transitions, such as melting and solid-state transformations, by observing the endothermic or exothermic events. For the Nd-Pt system, DTA is crucial for determining the melting point of Nd2Pt7 and identifying other temperature-induced phase changes, which is essential for constructing the Nd-Pt phase diagram.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. particletechlabs.comardl.com TGA is used to study the thermal stability of a material and its decomposition behavior. researchgate.net In the case of Nd-Pt compounds, TGA can be used to investigate their stability in different atmospheres (e.g., air, inert gas) and to determine the temperatures at which oxidation or decomposition occurs. For instance, a study on a related neodymium platinate, Nd10.67Pt4O24, used TGA to investigate its decomposition into Nd2O3 and metallic platinum. acs.org

| Technique | Information Obtained for Nd-Pt System | Key Advantages |

| Differential Thermal Analysis (DTA) | Phase transition temperatures (melting, solid-state transformations). | Sensitive to thermal events, crucial for phase diagram construction. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, oxidation behavior. particletechlabs.comresearchgate.net | Quantitative measurement of mass change, provides information on reaction kinetics. tainstruments.com |

Elemental and Compositional Analysis

Accurate determination of the elemental composition is critical to confirm the stoichiometry of the Nd2Pt7 compound and to detect any impurities.

Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample. wikipedia.orgthermofisher.com It uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions. nih.gov ICP-MS is capable of detecting most elements at very low concentrations, making it ideal for trace element analysis and for verifying the purity of Nd2Pt7 samples. thermofisher.com

Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES) is another elemental analysis technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at characteristic wavelengths. wikipedia.orgrsc.org The intensity of the emission is proportional to the concentration of the element in the sample. wikipedia.org ICP-OES is a robust and widely used method for determining the major and minor element concentrations in materials like Nd2Pt7. unil.chbioanalytica.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating a sample with high-energy X-rays, which causes the elements within the sample to emit characteristic "fluorescent" X-rays. By measuring the energy and intensity of these emitted X-rays, the elemental composition can be determined. XRF is advantageous for its non-destructive nature and its ability to analyze solid samples directly.

| Technique | Information Obtained for Nd-Pt System | Key Advantages |

| Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | Precise elemental composition, trace element and impurity analysis. wikipedia.orgnih.gov | Extremely high sensitivity, capable of isotopic analysis. wikipedia.orgspringernature.com |

| Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES) | Major and minor elemental concentrations. wikipedia.orgepa.gov | Robust, high sample throughput, good for a wide range of concentrations. rsc.orgunil.ch |

| X-ray Fluorescence (XRF) | Bulk elemental composition. | Non-destructive, requires minimal sample preparation. |

Computational and Theoretical Modeling of Neodymium Platinum Intermetallics

First-Principles Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a quantum mechanical framework for modeling materials without the need for empirical parameters. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of properties for intermetallic compounds such as Neodymium-platinum (2/7).

DFT calculations are fundamental to understanding the structural stability and basic physical properties of Nd-Pt phases. Researchers can determine the most energetically favorable crystal structures by comparing the total energies of various atomic arrangements. Key parameters such as lattice constants, bulk modulus, and elastic constants are standard outputs of these calculations. For a given Nd-Pt compound, DFT can be used to compute the formation energy, which indicates the thermodynamic stability of the compound relative to its constituent elements. This is crucial for predicting whether a specific phase, like Nd2Pt7, can be synthesized. Furthermore, DFT is employed to investigate the dynamic stability of a crystal structure by calculating its phonon dispersion curves; the absence of imaginary frequencies across the Brillouin zone typically indicates a stable lattice. The versatility of DFT also extends to predicting the properties of materials under various conditions, such as the behavior of liquid metals. researchgate.net

Table 1: Properties of Intermetallic Compounds Derivable from DFT Calculations

| Property Category | Specific Observable | Significance in Material Analysis |

| Structural Properties | Lattice Parameters (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Atomic Positions | Determines the precise location of each atom within the unit cell. | |

| Crystal Structure Stability | Predicts the most energetically favorable crystallographic configuration. | |

| Thermodynamic Properties | Formation Energy | Indicates the thermodynamic likelihood of a compound forming from its elements. |

| Cohesive Energy | Represents the energy required to break the compound into isolated neutral atoms. | |

| Phase Transition Pressures | Predicts structural changes under applied pressure. | |

| Mechanical Properties | Bulk Modulus | Measures resistance to uniform compression. |

| Shear Modulus | Measures resistance to shape change at a constant volume. | |

| Elastic Constants (Cij) | Describes the material's response to stress and its stiffness in different directions. | |

| Dynamical Properties | Phonon Dispersion Curves | Reveals the vibrational modes of the lattice and indicates dynamic stability. |

Application of Machine Learning in Solid-State Chemistry and Phase Prediction

The integration of machine learning (ML) with solid-state chemistry has revolutionized materials discovery and design. skoltech.rucnr.it ML models can be trained on vast datasets generated from experiments or, more commonly, from high-throughput first-principles calculations to predict the properties and stability of new compounds rapidly. researchgate.net This approach significantly accelerates the exploration of complex chemical spaces, such as the multi-phase landscape of the Nd-Pt binary system. cnr.itresearchgate.net

In the context of phase prediction, ML algorithms can learn the complex relationships between chemical composition and crystal structure. By training on known binary and ternary systems, these models can predict the most likely crystal structures for a given composition like Nd2Pt7. This complements traditional methods like CALPHAD (Calculation of Phase Diagrams), which also models the thermodynamic properties of a system to construct phase diagrams. cnr.it Furthermore, ML can accelerate the construction of Pourbaix diagrams, which are crucial for understanding the electrochemical stability of materials in different environments. researchgate.net An ML model, trained on DFT data, can predict adsorption energies on nanoparticle surfaces, a task that would otherwise be computationally prohibitive. researchgate.net

Table 2: Role of Machine Learning in the Material Discovery Workflow

| Stage | Application of Machine Learning (ML) | Example for Nd-Pt System |

| Screening | Rapidly predict stability and key properties (e.g., bandgap, magnetism) for thousands of candidate compositions. | Identify potentially stable Nd-Pt compositions from a large list of possibilities. |

| Phase Diagram Construction | Accelerate the generation of phase diagrams by predicting formation energies and stable phases. cnr.itresearchgate.net | Predict the full Nd-Pt phase diagram, highlighting stable compounds like NdPt, NdPt2, and NdPt5. studylib.net |

| Property Prediction | Develop quantitative structure-property relationship (QSPR) models to predict mechanical, electronic, or magnetic properties. | Predict the magnetic ordering temperature of Nd2Pt7 based on its predicted crystal structure. |

| Potential Development | Generate interatomic potentials for large-scale molecular dynamics simulations, using forces calculated by DFT as training data. | Create an accurate force field for the Nd-Pt system to simulate solidification or defect formation. |

Modeling of Electronic Structure and Chemical Bonding

Understanding the electronic structure is key to explaining the physical and chemical properties of a material. For Nd-Pt intermetallics, theoretical modeling provides detailed insights into the electronic band structure, the density of states (DOS), and the nature of the chemical bonding. These calculations reveal how the valence electrons from neodymium and platinum atoms interact to form the metallic bonds that hold the crystal together.

Table 3: Electronic Structure Components and Their Significance in Nd-Pt Compounds

| Electronic Contributor | Location | Expected Role in Nd2Pt7 |

| Neodymium 4f electrons | Deeply localized within the atom | Primarily responsible for the strong magnetic moment of the compound. vulcanchem.com |

| Neodymium 5d electrons | Valence shell | Participate in metallic bonding through hybridization with Pt orbitals. |

| Platinum 5d electrons | Valence shell | Form broad energy bands that dominate the DOS near the Fermi level, contributing significantly to metallic bonding and conductivity. |

| Platinum 6s electrons | Outermost shell | Contribute to the delocalized electron gas, enhancing metallic character. |

Simulation of Magnetic Interactions and Quantum Phenomena

The presence of neodymium, a rare-earth element with a high magnetic moment arising from its partially filled 4f electron shell, ensures that Nd-Pt intermetallics are magnetically interesting. vulcanchem.com Computational simulations are essential for understanding the complex magnetic interactions and predicting the collective magnetic behavior and potential quantum phenomena in these materials.

Theoretical models can simulate the exchange interactions between the magnetic moments of the Nd ions. These interactions, mediated by the conduction electrons (an effect known as the RKKY interaction), determine whether the material will order ferromagnetically (with parallel alignment of moments) or antiferromagnetically (with anti-parallel alignment). In ternary analogs of Nd-Pt compounds, antiferromagnetic ordering has been observed at low temperatures. vulcanchem.com Simulations can predict the magnetic ordering temperature (Curie or Néel temperature) and the magnetic anisotropy, which is the preferential orientation of the magnetic moments along certain crystallographic directions. Beyond classical magnetic ordering, Nd-Pt systems could potentially host quantum phenomena such as heavy fermion behavior or complex spin-glass-like states, which have been seen in similar intermetallics. vulcanchem.com These phenomena arise from strong correlations between electrons and can be investigated using advanced theoretical techniques that go beyond standard DFT.

Table 4: Magnetic and Quantum Properties Investigated Through Simulation

| Property/Phenomenon | Simulation Method | Significance |

| Magnetic Ground State | Energy calculations for different magnetic configurations (ferromagnetic, antiferromagnetic, etc.). | Determines the stable magnetic ordering of the compound at low temperatures. vulcanchem.com |

| Magnetic Moment | Spin-polarized DFT calculations. | Predicts the magnitude of the magnetic moment per formula unit. |

| Magnetic Anisotropy Energy | DFT calculations including spin-orbit coupling. | Quantifies the energy required to change the direction of magnetization, crucial for permanent magnet applications. |

| Exchange Interaction Parameters | Mapping DFT energies to a Heisenberg model. | Characterizes the strength and nature of the magnetic coupling between atoms. |